REACTION_CXSMILES
|
[CH:1]1[C:6]([CH2:7][CH2:8]O)=[CH:5][CH:4]=[C:3]([Cl:10])[CH:2]=1.C1(C)C=CC=CC=1.S(Br)([Br:20])=O>N1C=CC=CC=1>[Cl:10][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH2:8][Br:20])=[CH:1][CH:2]=1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CCO)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
41.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Br)Br
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.11 mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
3 neck round bottomed flask under nitrogen was charged 15.65 g
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C.
|
Type
|
WAIT
|
Details
|
followed three hours later by 9.7 gms
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of 300 ml of water
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice bath after which 400 ml
|
Type
|
ADDITION
|
Details
|
of ether was added
|
Type
|
WASH
|
Details
|
The ether was washed water three times with 250 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
), dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CCBr)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g | |
YIELD: PERCENTYIELD | 65.2% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |